1-(Methylamino)-3-phenylbutane
Description
1-(Methylamino)-3-phenylbutane is an organic compound characterized by a phenyl group attached to a butane chain, which also contains a methylamino group
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N-methyl-3-phenylbutan-1-amine |
InChI |
InChI=1S/C11H17N/c1-10(8-9-12-2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI Key |
LGOGNOHQMYHBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylamino)-3-phenylbutane can be synthesized through several methods. One common approach involves the alkylation of phenylbutane with methylamine. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogenation conditions. The process involves the following steps:
Preparation of Phenylbutane: Phenylbutane is prepared through the Friedel-Crafts alkylation of benzene with butyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst.
Alkylation with Methylamine: The phenylbutane is then reacted with methylamine in the presence of Pd/C under hydrogenation conditions to yield 1-(Methylamino)-3-phenylbutane.
Industrial Production Methods: Industrial production of 1-(Methylamino)-3-phenylbutane follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylamino)-3-phenylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halides (e.g., HCl, HBr) in polar solvents like water or ethanol.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Scientific Research Applications
1-(Methylamino)-3-phenylbutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(Methylamino)-3-phenylbutane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(Methylamino)-3-phenylbutane can be compared with other similar compounds such as:
1-(Methylamino)-2-phenylpropane: Similar structure but with a shorter carbon chain, leading to different chemical and biological properties.
1-(Methylamino)-4-phenylbutane: Longer carbon chain, which may affect its reactivity and interaction with biological targets.
1-(Methylamino)-3-phenylpentane: Even longer carbon chain, further altering its properties.
The uniqueness of 1-(Methylamino)-3-phenylbutane lies in its specific carbon chain length and the presence of both a phenyl and a methylamino group, which confer distinct chemical and biological characteristics.
Biological Activity
1-(Methylamino)-3-phenylbutane, also known as 2-Methylamino-1-phenylbutane, is a compound classified under the amphetamines. Its structure features a butane backbone with a methylamino group and a phenyl group, closely resembling methamphetamine. This similarity underpins its significant biological activity, particularly as a stimulant affecting the central nervous system (CNS).
The compound primarily enhances the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which are crucial for mood regulation, alertness, and energy levels. The pharmacokinetics of 1-(Methylamino)-3-phenylbutane suggest high bioavailability, which is influenced by factors like pH and temperature during its metabolism.
Synthesis
The synthesis typically involves the alkylation of phenylacetone with methylamine under controlled conditions to ensure high yield and purity. This process is critical for maintaining the compound's potency and effectiveness in biological applications.
Biological Activities
1-(Methylamino)-3-phenylbutane exhibits several biological activities:
- Stimulant Effects : Similar to other amphetamines, it increases alertness and physical energy.
- Potential Therapeutic Uses : It may have applications in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy , although further research is necessary to establish its safety and efficacy.
Comparative Analysis with Similar Compounds
The following table summarizes the differences between 1-(Methylamino)-3-phenylbutane and related compounds:
| Compound Name | Structure Differences | Unique Properties |
|---|---|---|
| Methamphetamine | Methyl group at different position | Stronger stimulant effects; higher potential for abuse |
| Amphetamine | Lacks methyl group | Less potent stimulant; used clinically for ADHD |
| 2-Ethylamino-1-phenylbutane | Ethyl group instead of methyl | Different pharmacokinetic profile; less potent |
Case Studies and Research Findings
Research has focused on the interactions of 1-(Methylamino)-3-phenylbutane with various biological systems. Notably, studies have indicated that it can significantly enhance dopaminergic activity, which is essential for its stimulant properties.
Example Study: Neurotransmitter Interaction
In a controlled study examining its effects on neurotransmitter levels, 1-(Methylamino)-3-phenylbutane was found to increase dopamine release in rodent models, leading to enhanced locomotor activity. This aligns with findings from similar compounds where increased dopaminergic signaling correlates with stimulant effects.
Safety and Toxicology
Although 1-(Methylamino)-3-phenylbutane shows promise in various applications, its safety profile remains a concern due to its structural similarity to more potent stimulants like methamphetamine. Toxicological studies are necessary to assess potential risks associated with its use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
